Pyrrolo[1,2-a]pyrimidin-7-amine
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Overview
Description
Pyrrolo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the use of amidines and saturated ketones under copper-catalyzed conditions. For instance, a [3 + 3] annulation reaction mediated by 4-HO-TEMPO can be employed . Another approach involves the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature, followed by further reactions with propargyl alcohol and other reagents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow chemistry are potential methods to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as oxone in DMF at room temperature.
Reduction: Common reducing agents like sodium borohydride can be used under appropriate conditions.
Substitution: Halogenation and alkylation reactions are typical, using reagents like SOCl2 and dimethylamine.
Common Reagents and Conditions:
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: SOCl2, dimethylamine, room temperature.
Major Products: The major products formed from these reactions depend on the specific substituents introduced. For example, halogenation can yield halogenated this compound derivatives, which may exhibit different biological activities .
Scientific Research Applications
Pyrrolo[1,2-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of anti-inflammatory, antiviral, and anticancer agents.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s ability to modulate inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α also contributes to its biological effects .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrazolo[1,5-a]pyrimidine: Exhibits anti-inflammatory and antiviral activities.
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
Uniqueness: Pyrrolo[1,2-a]pyrimidin-7-amine stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
pyrrolo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C7H7N3/c8-6-4-7-9-2-1-3-10(7)5-6/h1-5H,8H2 |
InChI Key |
QTAYIMGPWVBIEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C2N=C1)N |
Origin of Product |
United States |
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